Benzo[d]thiazole-7-carbaldehyde
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Overview
Description
Benzo[d]thiazole-7-carbaldehyde is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with an aldehyde functional group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[d]thiazole-7-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes under acidic conditions. For instance, the reaction of 2-aminobenzenethiol with formylbenzoic acid in the presence of a catalyst such as trifluoroacetic acid can yield this compound . Another method involves the cyclization of thioamide derivatives with aldehydes under microwave irradiation, which offers a more efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Benzo[d]thiazole-7-carboxylic acid.
Reduction: Benzo[d]thiazole-7-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzo[d]thiazole-7-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d]thiazole-7-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it can bind to enzymes and proteins, altering their activity and leading to various biological effects. The compound’s ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells has been studied extensively . Additionally, its interaction with metal ions can enhance its fluorescence properties, making it useful in imaging applications .
Comparison with Similar Compounds
Benzo[d]thiazole-7-carbaldehyde can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
2-Aminobenzothiazole: Widely used in the synthesis of pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Utilized in the production of dyes and pigments.
The uniqueness of this compound lies in its aldehyde functional group, which allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
1,3-benzothiazole-7-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXZDXCWBKCRMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668498 |
Source
|
Record name | 1,3-Benzothiazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144876-37-9 |
Source
|
Record name | 1,3-Benzothiazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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